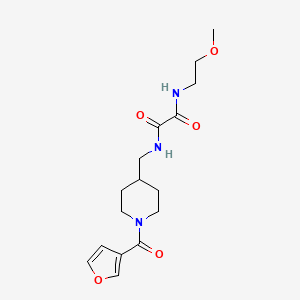

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, also known as Furosemide, is a loop diuretic medication that is commonly used to treat edema and hypertension. Furosemide is a potent diuretic that works by blocking the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This results in increased urine output and decreased fluid retention in the body.

Wissenschaftliche Forschungsanwendungen

Catalytic Activity Enhancement

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide derivatives, such as N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been found to significantly enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions are critical in the synthesis of pharmaceutically important building blocks, demonstrating the compound's potential in facilitating the development of novel pharmaceuticals and organic materials (Bhunia, Kumar, & Ma, 2017).

Neuroinflammation Imaging

Compounds related to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, such as [11C]CPPC, have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for studying neuroinflammation, which plays a role in a variety of neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases. The ability to image reactive microglia noninvasively offers valuable insights into the development and progression of these disorders (Horti et al., 2019).

Therapeutic Potential

Some derivatives of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide show significant therapeutic potential. For example, studies have identified compounds with potent activity as σ1 receptor ligands, offering insights into the development of novel treatments for conditions such as depression and anxiety. The structural modifications of these compounds can lead to variations in their affinity and selectivity for different receptor subtypes, thereby enabling the fine-tuning of their pharmacological properties (Berardi et al., 2005).

Material Science Applications

Research into N-containing carbon-based cathode catalysts for polymer electrolyte fuel cells has highlighted the significance of compounds with furan rings, such as those related to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide. These studies focus on the electronic structure and properties conducive to the oxygen reduction reaction (ORR), a critical process in fuel cell technology. The findings suggest that increasing the concentration of graphite-like nitrogen in a developed sp2 carbon network can enhance ORR activity, pointing to the potential of these compounds in the design of more efficient fuel cell catalysts (Niwa et al., 2011).

Eigenschaften

IUPAC Name |

N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-23-9-5-17-14(20)15(21)18-10-12-2-6-19(7-3-12)16(22)13-4-8-24-11-13/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWDUXVGUGBSBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)

![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)

![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)